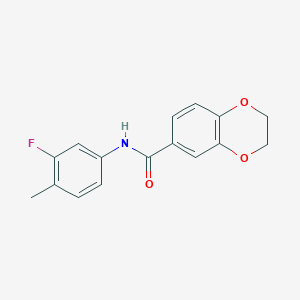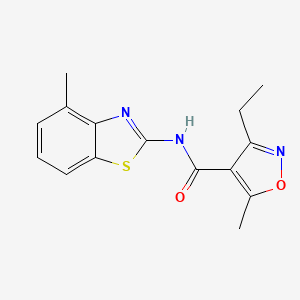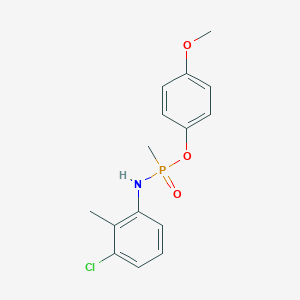![molecular formula C25H19N3O2S B5816648 2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide, also known as Naphthyl-Phenothiazine Ethanimidamide (NPEA), is a chemical compound that has been extensively studied for its potential therapeutic applications. NPEA belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic, anti-inflammatory, and anti-cancer properties.
Aplicaciones Científicas De Investigación
NPEA has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, NPEA has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, NPEA has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Furthermore, NPEA has been found to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
In neuroscience research, NPEA has been studied for its potential neuroprotective and anti-inflammatory effects. NPEA has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, NPEA has been found to enhance the survival of neurons under oxidative stress, suggesting its potential as a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of NPEA is not fully understood, but it is believed to involve multiple pathways. In cancer cells, NPEA has been shown to induce apoptosis, which is a programmed cell death process that is dysregulated in cancer cells. NPEA has been found to activate the caspase cascade, which is a key pathway involved in apoptosis. In addition, NPEA has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a major pathway involved in cell survival and proliferation.
In neuroinflammatory conditions, NPEA has been shown to inhibit the activation of microglia and astrocytes, which are the immune cells of the central nervous system. NPEA has been found to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of neuroinflammatory diseases.
Biochemical and Physiological Effects:
NPEA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, NPEA has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, NPEA has been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
In animal models of neurodegenerative diseases, NPEA has been found to improve cognitive function, reduce oxidative stress, and inhibit neuroinflammation. Moreover, NPEA has been shown to enhance the survival of neurons under oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPEA has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high yield and purity. Moreover, NPEA has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research.
However, there are also limitations associated with the use of NPEA in lab experiments. NPEA has low solubility in water, which may limit its bioavailability and efficacy. In addition, the mechanism of action of NPEA is not fully understood, which may hinder the development of targeted therapies.
Direcciones Futuras
There are several future directions for the research on NPEA. In cancer research, further studies are needed to investigate the potential of NPEA as a combination therapy with chemotherapy drugs. In addition, the development of targeted therapies that exploit the mechanism of action of NPEA may lead to more effective cancer treatments.
In neuroscience research, further studies are needed to elucidate the mechanism of action of NPEA and its potential as a neuroprotective agent. Moreover, the development of targeted therapies that inhibit neuroinflammation and oxidative stress may lead to the development of new treatments for neurodegenerative diseases.
Conclusion:
NPEA is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits diverse pharmacological activities, including anti-tumor, neuroprotective, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of NPEA and its potential as a targeted therapy for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of NPEA involves the reaction of 1-naphthylamine with 10H-phenothiazine-10-carbonyl chloride in the presence of triethylamine, followed by the reaction with ethyl chloroformate. The resulting product is purified using column chromatography to obtain NPEA in high yield and purity.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] phenothiazine-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2S/c26-24(16-18-10-7-9-17-8-1-2-11-19(17)18)27-30-25(29)28-20-12-3-5-14-22(20)31-23-15-6-4-13-21(23)28/h1-15H,16H2,(H2,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWGAZDEOWEFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)
![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)


![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)

![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)